Betamethasone 17-propionate
CAS No.: 5534-13-4
Cat. No.: VC21347136
Molecular Formula: C25H33FO6
Molecular Weight: 448.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 5534-13-4 |
---|---|
Molecular Formula | C25H33FO6 |
Molecular Weight | 448.5 g/mol |
IUPAC Name | [(9R,10S,13S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
Standard InChI | InChI=1S/C25H33FO6/c1-5-21(31)32-25(20(30)13-27)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,26)19(29)12-23(18,25)4/h8-9,11,14,17-19,27,29H,5-7,10,12-13H2,1-4H3/t14?,17?,18?,19?,22-,23-,24-,25-/m0/s1 |
Standard InChI Key | ITYMTTQVNYAJAA-BPARTCAISA-N |
Isomeric SMILES | CCC(=O)O[C@@]1(C(CC2[C@@]1(CC([C@]3(C2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CO |
SMILES | CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO |
Canonical SMILES | CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO |
Appearance | White to Off-White Solid |
Melting Point | 233-235°C |
Chemical Structure and Identification
Molecular Identity
Betamethasone 17-propionate is a corticosteroid derivative with the molecular formula C₂₅H₃₃FO₆ and a molecular weight of 448.52 g/mol . The compound's structure includes a fluorinated pregnane core typical of potent synthetic corticosteroids, with key modifications including a propionate ester group at the C-17 position. The official chemical name according to IUPAC nomenclature is [(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate . This specific stereochemical configuration contributes significantly to the compound's biological activity.
The compound is also known as Clobetasol Propionate EP Impurity A and Betamethasone Dipropionate EP Impurity B, indicating its relationship to other medicinal corticosteroids in pharmaceutical manufacturing and quality control processes . This identification is important for regulatory compliance and pharmaceutical analysis.
Structural Features
The core structure of betamethasone 17-propionate consists of a cyclopentanoperhydrophenanthrene nucleus (steroid backbone) with modifications that enhance its glucocorticoid activity. Key structural features include:
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A fluorine atom at position 9
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Hydroxyl group at position 11 (beta orientation)
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Propionate ester at position 17
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A methyl group at position 16 (beta orientation)
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A ketone group at positions 3 and 20
These structural elements, particularly the propionate ester at C-17, contribute to the compound's lipophilicity, which influences its pharmacokinetic properties including skin penetration in topical applications . The specific stereochemistry of the molecule is critical for its receptor binding capabilities and subsequent biological activity.
Physical and Chemical Properties
Physical Characteristics
Betamethasone 17-propionate typically appears as a white or almost white crystalline powder. Its physical properties are important considerations for pharmaceutical formulation and quality control. The compound's stability is affected by environmental factors such as temperature, light, and humidity, necessitating specific storage conditions.
Table 1: Physical and Chemical Properties of Betamethasone 17-Propionate
Property | Value | Reference |
---|---|---|
Molecular Formula | C₂₅H₃₃FO₆ | |
Molecular Weight | 448.52 g/mol | |
Physical State | Crystalline powder | |
Purity (Commercial) | >95% (HPLC) | |
Storage Recommendation | +4°C | |
Shipping Temperature | Room Temperature | |
SMILES Notation | CCC(=O)O[C@@]1(C@@HC[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@]4(C)[C@@]3(F)C@@HC[C@]12C)C(=O)CO |
The compound's moderate water solubility combined with good lipid solubility contributes to its efficacy in pharmaceutical preparations, particularly in topical formulations where penetration through the lipid-rich stratum corneum is essential for therapeutic effect.
Chemical Stability
Chemical stability is a critical consideration for pharmaceutical compounds. Betamethasone 17-propionate requires specific storage conditions to maintain its chemical integrity. The compound is recommended to be stored at +4°C to preserve its structural stability and potency . This temperature requirement suggests potential sensitivity to degradation at higher temperatures.
The propionate ester linkage at position 17 is susceptible to hydrolysis under certain conditions, which can lead to the formation of degradation products. Understanding these potential degradation pathways is essential for formulating stable pharmaceutical products and determining appropriate shelf life.
Pharmaceutical Applications
Therapeutic Classification
Betamethasone 17-propionate belongs to the class of synthetic glucocorticoids that possess significant anti-inflammatory, immunosuppressive, and antiproliferative properties. It is categorized as a high-potency corticosteroid used primarily in dermatological applications . The compound's potency is attributed to its chemical structure, particularly the specific modifications to the betamethasone core structure.
As a derivative of betamethasone, this compound shares many therapeutic properties with the parent molecule, including potent glucocorticoid activity with minimal mineralocorticoid effects . This selective action profile makes it particularly valuable in clinical settings where glucocorticoid effects are desired without significant fluid retention or electrolyte disturbances.
Mechanism of Action
The pharmacological actions of betamethasone 17-propionate, like other corticosteroids, are primarily mediated through both genomic and non-genomic pathways. The compound exerts its effects by binding to cytoplasmic glucocorticoid receptors, which then translocate to the nucleus and regulate gene transcription . This genomic mechanism leads to:
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Increased transcription of anti-inflammatory genes including phosphoenolpyruvate carboxykinase (PEPCK) and IL-1-receptor antagonist
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Decreased transcription of pro-inflammatory cytokines and mediators
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Reduction in inflammatory cell recruitment and activation
Additionally, betamethasone 17-propionate can act through faster non-genomic pathways, modulating the activity of T-cells, platelets, and monocytes through membrane-bound receptors and second messengers . These dual mechanisms contribute to the compound's rapid and sustained anti-inflammatory effects.
Pharmacokinetics
The pharmacokinetic properties of betamethasone 17-propionate are significantly influenced by its formulation and route of administration. When applied topically, the propionate ester enhances skin penetration compared to unmodified betamethasone.
The absorption and potency of betamethasone derivatives depend significantly on the vehicle in which they are delivered. For example, while betamethasone dipropionate 0.05% ointment is classified as a highly potent topical steroid, the same concentration in cream or lotion formulations is considered moderately potent . This difference highlights the importance of the pharmaceutical formulation in determining the clinical efficacy of the compound.
After absorption, the propionate ester is hydrolyzed to release the active betamethasone molecule. The metabolic pathways primarily involve hepatic metabolism followed by renal excretion of metabolites.
Clinical Studies and Therapeutic Efficacy
Comparative Efficacy Studies
Clinical research has evaluated betamethasone 17-propionate in comparison with other corticosteroid derivatives to establish its relative efficacy. In comparative studies with similar compounds, the specific esterification pattern has been shown to influence therapeutic outcomes.
A notable double-blind study compared betamethasone-17,21 dipropionate (a related compound) with clobetasol propionate in the treatment of psoriasis. In this clinical trial involving 50 patients with symmetrical, chronic, stable psoriatic lesions, both steroids were applied as 0.05% cream formulations with overnight occlusive dressings. After one week of treatment, clobetasol propionate showed superior efficacy in 22 cases, while betamethasone-17,21 dipropionate was more effective in 9 cases, with no difference observed in 19 cases . This study demonstrates the importance of specific ester modifications in determining the clinical performance of corticosteroid derivatives.
Formulation Considerations
The therapeutic efficacy of betamethasone 17-propionate is significantly influenced by its pharmaceutical formulation. Different vehicles affect the compound's penetration, retention, and biological activity at the target site. This is particularly important for topical applications where the delivery system plays a crucial role in determining clinical outcomes.
Table 2: Factors Affecting Clinical Efficacy of Betamethasone 17-Propionate Formulations
Factor | Impact on Efficacy | Consideration |
---|---|---|
Vehicle type (ointment, cream, lotion) | Affects penetration and potency | Ointments generally provide higher potency than creams or lotions |
Concentration | Directly impacts potency | Higher concentrations typically provide greater efficacy |
Use of occlusion | Enhances penetration | Occlusive dressings significantly increase absorption |
Application site | Affects absorption | Thin skin areas (face, genitals) have higher absorption rates |
Integrity of skin barrier | Influences penetration | Damaged skin allows greater penetration and potential systemic effects |
These formulation considerations are critical when selecting the appropriate betamethasone 17-propionate preparation for specific clinical indications.
Related Compounds and Derivatives
Structural Analogs
Several structural analogs of betamethasone 17-propionate exist, each with modifications that influence their pharmacological properties. One such related compound is 21-Deoxybetamethasone 17-propionate (C₂₅H₃₃FO₅), which lacks the hydroxyl group at position 21 of the standard betamethasone structure . This structural difference affects the compound's polarity and receptor binding characteristics.
Another significant derivative is Betamethasone 17-Propionate 21-Mesylate (C₂₆H₃₅FO₈S), which features a mesylate group at position 21 . This modification influences the compound's stability and pharmacokinetic properties. These structural variations demonstrate the pharmaceutical industry's approach to developing corticosteroid derivatives with optimized therapeutic profiles.
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